molecular formula C21H25N3O3 B14947168 1-Allyl-3'-isobutyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-Allyl-3'-isobutyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B14947168
M. Wt: 367.4 g/mol
InChI Key: QIDWEBHGJLGEGZ-UHFFFAOYSA-N
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Description

1-Allyl-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and pyrrole moieties in this compound make it particularly interesting due to their presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . This is followed by a series of cyclization and functional group transformations to introduce the spiro and pyrrole moieties .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

1-Allyl-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Allyl-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-Allyl-3’-isobutyl-5’-methyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione apart is its specific combination of indole and pyrrole moieties in a spiro structure. This unique arrangement can lead to distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

5-methyl-1-(2-methylpropyl)-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C21H25N3O3/c1-5-10-24-15-9-7-6-8-13(15)21(20(24)27)17-16(14(22-21)11-12(2)3)18(25)23(4)19(17)26/h5-9,12,14,16-17,22H,1,10-11H2,2-4H3

InChI Key

QIDWEBHGJLGEGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2C(C(=O)N(C2=O)C)C3(N1)C4=CC=CC=C4N(C3=O)CC=C

Origin of Product

United States

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